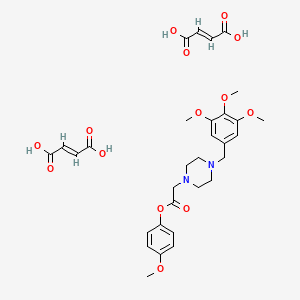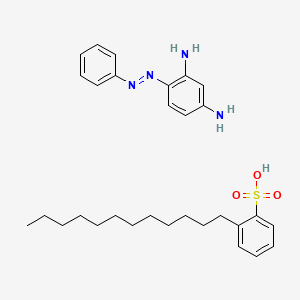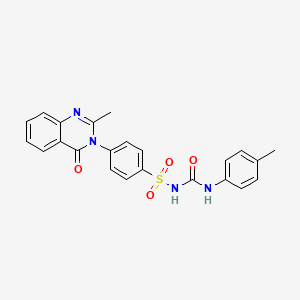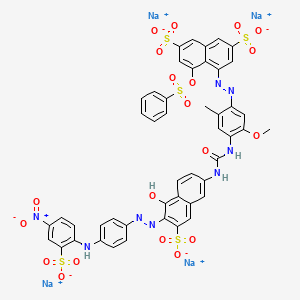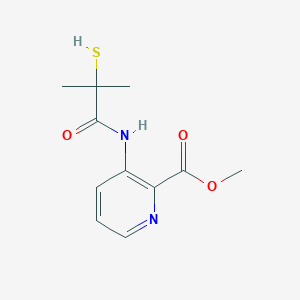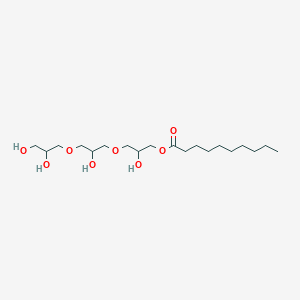
1H-Imidazo(4,5-b)pyridin-2(3H)-one, 5-chloro-1-methyl-3-(2-pyrazinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Imidazo(4,5-b)pyridin-2(3H)-one, 5-chloro-1-methyl-3-(2-pyrazinyl)- is a heterocyclic compound that features both imidazole and pyridine rings. Compounds of this nature are often of interest due to their potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazo(4,5-b)pyridin-2(3H)-one, 5-chloro-1-methyl-3-(2-pyrazinyl)- typically involves multi-step organic reactions. Common starting materials might include substituted pyridines and imidazoles. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production methods for such compounds usually involve scaling up the laboratory synthesis procedures. This might include optimizing reaction conditions to maximize yield and minimize costs, as well as ensuring that the process is safe and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
1H-Imidazo(4,5-b)pyridin-2(3H)-one, 5-chloro-1-methyl-3-(2-pyrazinyl)- can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while substitution reactions could introduce new functional groups.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or tool in biological studies.
Medicine: Investigation as a potential therapeutic agent for various diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 1H-Imidazo(4,5-b)pyridin-2(3H)-one, 5-chloro-1-methyl-3-(2-pyrazinyl)- would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, and modulating their activity. The pathways involved might include signal transduction, gene expression, or metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds might include other heterocyclic molecules with imidazole and pyridine rings, such as:
- 1H-Imidazo(4,5-b)pyridine
- 5-Chloro-1-methylimidazole
- 2-Pyrazinylimidazole
Uniqueness
The uniqueness of 1H-Imidazo(4,5-b)pyridin-2(3H)-one, 5-chloro-1-methyl-3-(2-pyrazinyl)- lies in its specific substitution pattern and the combination of functional groups, which can confer unique chemical and biological properties.
Propiedades
Número CAS |
89660-29-7 |
|---|---|
Fórmula molecular |
C11H8ClN5O |
Peso molecular |
261.67 g/mol |
Nombre IUPAC |
5-chloro-1-methyl-3-pyrazin-2-ylimidazo[4,5-b]pyridin-2-one |
InChI |
InChI=1S/C11H8ClN5O/c1-16-7-2-3-8(12)15-10(7)17(11(16)18)9-6-13-4-5-14-9/h2-6H,1H3 |
Clave InChI |
PHOBGFCKWFKEFH-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(N=C(C=C2)Cl)N(C1=O)C3=NC=CN=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




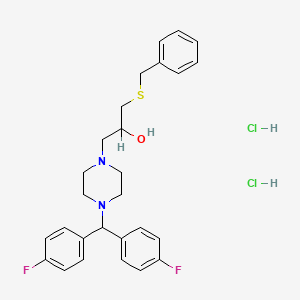
![5-Tert-butyl-4-({6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-2-(2-methylpropyl)-4-oxo-3,4-dihydro-2h-pyran-5-yl}sulfanyl)-2-methylphenyl 1-methyl-1h-imidazole-4-sulfonate](/img/structure/B12763136.png)
